molecular formula C15H17N3O6 B1598441 {[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid CAS No. 79868-75-0

{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid

Cat. No. B1598441
CAS RN: 79868-75-0
M. Wt: 335.31 g/mol
InChI Key: IPARGUVYMOMVNU-UHFFFAOYSA-N
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Description

{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid, also known as 4-EDPA, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that is used in a variety of ways, ranging from biochemical and physiological studies to laboratory experiments. 4-EDPA is a derivative of piperazine, a heterocyclic compound found in many pharmaceuticals. It has been studied for its potential to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2).

Scientific Research Applications

Synthesis and Characterization Techniques

A study by Wei et al. (2008) outlines a method for preparing crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, a closely related compound, highlighting a synthesis approach without using hazardous chlorinating agents like phosgene. This methodology emphasizes the importance of mild reaction conditions in producing high-yield compounds, which can be pivotal for developing pharmaceutical intermediates (Wei et al., 2008).

Applications in Medicinal Chemistry and Drug Synthesis

The compound's relevance extends to medicinal chemistry, where similar structures are synthesized for potential therapeutic uses. For instance, the synthesis of various cyclic and acyclic compounds, including those related to 2,3-dioxopiperazine, has been explored for their nootropic (cognitive enhancing) activities. Such research signifies the compound's potential utility in developing new drugs aimed at improving cognitive functions (Valenta et al., 1994).

properties

IUPAC Name

2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-2-17-7-8-18(13(21)12(17)20)15(24)16-11(14(22)23)9-3-5-10(19)6-4-9/h3-6,11,19H,2,7-8H2,1H3,(H,16,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPARGUVYMOMVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866956
Record name [(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino](4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid

CAS RN

79868-75-0
Record name α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (((4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl)amino)(4-hydroxyphenyl)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino](4-hydroxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 8.3 g. (50 mmole) of 4-hydroxyphenylglycine in 75 ml. of tetrahydrofuran were added 25 ml. of bis-trimethylsilylacetamide and the suspension was stirred at room temperature for 15 minutes and then at 75° C. for 2.5 hours to form a solution. The solution was cooled to 0° C. and 25 ml. of propylene oxide were added. Next a solution of 11 g. of 4-ethylpiperazin-2,3-dione-1-ylcarbonyl chloride in 100 ml. of THF was added and the reaction mixture was stirred for 1 hour at 0° C. and at room temperature for 4 hours. Methyl alcohol, 40 ml., were added to the reaction mixture and after stirring for 15 minutes the mixture was evaporated to dryness. The gummy residue was dissolved in a mixture of ethyl acetate-aqueous sodium bicarbonate and the aqueous layer was separated, washed with ethyl acetate, filtered, and cooled to 0° C. The cold solution was layered with 200 ml. of fresh ethyl acetate and the pH adjusted to pH 1.9 with concentrated hydrochloric acid. The organic phase was separated, combined with an ethyl acetate wash of the acidified aqueous phase and dried over sodium sulfate. Evaporation of the dried organic phase gave 6.7 g. (40% yield) of α-(4-ethylpiperazin-2,3-dione-1-ylcarbonylamino)-4-hydroxyphenylacetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
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{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
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{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
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{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
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{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid
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{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid

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